1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Description
Properties
IUPAC Name |
1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-2-18-5-7-19(8-6-18)10-11-3-4-12(20(21)22)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSJFKIGHYITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine typically involves the reaction of 1-ethylpiperazine with 4-nitro-2-(trifluoromethyl)benzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Structure-Activity Relationships (SARs)
Benzyl Substituents :
- Nitro at para-position reduces antimicrobial activity compared to meta , but ortho-CF₃ may compensate via enhanced lipophilicity .
- Trifluoromethyl groups are critical for AChE inhibition and antiproliferative effects .
Piperazine Nitrogen Substituents :
Biological Activity
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (CAS No. 859027-20-6) is a synthetic compound characterized by its unique molecular structure, which includes a piperazine ring, an ethyl group, a nitro group, and a trifluoromethyl-substituted benzyl moiety. The compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
- Molecular Formula : C14H18F3N3O2
- Molecular Weight : 317.31 g/mol
- IUPAC Name : 1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine
The biological activity of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the nitro and trifluoromethyl groups enhances its binding affinity and specificity, potentially leading to the modulation of specific biochemical pathways. However, detailed studies are required to fully elucidate its mechanism of action and identify the precise molecular targets involved.
Biological Activity
Recent studies have indicated that 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine exhibits various biological activities:
Anticancer Activity
Research has shown that derivatives of piperazine compounds often display significant anticancer properties. For instance, modifications in the piperazine structure can lead to enhanced cytotoxicity against different cancer cell lines. Although specific IC50 values for this compound have not been extensively documented, similar compounds have demonstrated promising results in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analog A | MCF-7 | 0.11 |
| Analog B | A549 | 0.76 |
| Reference (Doxorubicin) | MCF-7 | 10.38 |
Note: The above table illustrates comparative IC50 values for similar compounds, suggesting potential for further exploration of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine's anticancer activity.
Enzyme Inhibition
The compound has been studied for its potential as a multikinase inhibitor. Structural modifications have been linked to enhanced inhibitory effects on various kinases involved in cancer progression. For example, minor modifications in related compounds have led to nanomolar potency against specific kinases, indicating that similar strategies could be applied to optimize 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine for improved efficacy.
Case Studies
- In Vitro Studies : In laboratory settings, compounds structurally related to 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine have shown significant inhibition of cell migration and proliferation in various cancer cell lines, suggesting a potential role as an antitumor agent.
- Molecular Docking Studies : Computational studies involving molecular docking have indicated that the compound can effectively bind to target proteins associated with cancer pathways, providing insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of the piperazine core with a halogenated benzyl derivative. For example, in analogous compounds, propargyl bromide or benzyl halides are used in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or DCM. Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via silica gel chromatography (e.g., 1:8 ethyl acetate:hexane) are critical for yield optimization .
- Optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of electrophile), temperature (room temperature to 50°C), and microwave-assisted synthesis (200 W, 10 min) can enhance reaction efficiency .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Characteristic splitting patterns for the ethyl group (δ ~1.1–1.3 ppm for CH₃, δ ~2.4–3.5 ppm for piperazine CH₂), nitro group aromatic protons (δ ~7.5–8.5 ppm), and trifluoromethyl signals (δ ~120–125 ppm in ¹³C) .
- Elemental Analysis : Validates empirical formula (e.g., C₁₈H₁₈F₃N₃O₂) with <0.4% deviation .
- Mass Spectrometry : High-resolution MS (e.g., exact mass 365.1351 g/mol) confirms molecular weight .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodology :
Target Selection : Prioritize kinases with structural homology to known piperazine-binding domains (e.g., tyrosine kinases ).
Docking Software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for ligand flexibility and solvation effects.
Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
- Critical Parameters : Include water molecules in the active site, use OPLS-AA force field, and validate poses via molecular dynamics simulations .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. poor solubility)?
- Approach :
- Solubility Enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and control for compound stability under assay conditions .
- SAR Analysis : Modify substituents (e.g., replacing nitro with carboxy groups) to balance lipophilicity and solubility .
Q. How can structure-activity relationship (SAR) studies be structured to identify critical pharmacophores?
- Design :
Analog Synthesis : Prepare derivatives with variations in the benzyl (e.g., 4-fluoro vs. 4-nitro) and piperazine substituents (e.g., ethyl vs. acetyl) .
Activity Profiling : Test analogs against a panel of targets (e.g., kinases, microbial enzymes) to correlate substituents with potency .
Computational Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and steric contributions .
Q. What experimental and computational methods validate the compound’s antioxidant mechanisms?
- Experimental :
- DPPH/ABTS Assays : Quantify radical scavenging activity (IC₅₀ ≤50 µM suggests strong activity) .
- Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines under oxidative stress .
- Computational : DFT calculations to predict radical stabilization energy and HOMO-LUMO gaps .
Data Analysis & Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Factors to Investigate :
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma profiling .
- Metabolic Stability : Test liver microsome stability (e.g., t₁/₂ ≥30 min) to identify rapid degradation .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve in vivo retention .
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
